Nickel-rhenium is an intermetallic compound that combines the properties of nickel and rhenium, both of which are transition metals. Nickel, with the chemical symbol Ni and atomic number 28, is known for its strength and corrosion resistance. Rhenium, represented by the symbol Re and atomic number 75, is one of the rarest elements in the Earth's crust and possesses high melting and boiling points, making it valuable in high-temperature applications. The combination of these two metals results in unique properties that are utilized in various scientific and industrial applications.
Rhenium is primarily obtained as a by-product of molybdenum and copper refining processes. Nickel is widely available from sulfide and laterite ores. The synthesis of nickel-rhenium compounds can occur through several methods, including electrochemical deposition and alloying processes.
Nickel-rhenium can be classified as a metallic alloy or intermetallic compound. It exhibits properties characteristic of both metals, such as electrical conductivity and mechanical strength, while also showing unique behaviors due to the presence of rhenium.
The synthesis of nickel-rhenium compounds can be performed using several methods:
The electrochemical deposition process typically requires careful control of parameters such as temperature, pH, and current density to achieve desired characteristics in the nickel-rhenium coatings. For example, increasing the rhenium content significantly enhances hydrogen evolution rates during electrolysis .
Nickel-rhenium compounds often exhibit a face-centered cubic (FCC) structure similar to that of pure nickel. Howe
Electrolytic codeposition represents a critical method for producing nanostructured Ni-Re alloy coatings with tailored compositions and enhanced functional properties. The process typically employs sulfamate or citrate-based electrolytes, where parameters like bath chemistry, current density, pH, and temperature dictate Re incorporation efficiency. In sulfamate baths (e.g., 60 g·L⁻¹ NiSO₄, 10 g·L⁻¹ NiCl₂, 0.5–5 g·L⁻¹ NH₄ReO₄), Re content in deposits can reach 37 wt.% at 55°C and 25 mA·cm⁻², significantly enhancing corrosion resistance in 5% NaCl environments [1]. Citrate electrolytes enable even higher Re concentrations (>90 at.%) but suffer from lower current efficiency (∼20%) compared to sulfamate systems (up to 90% efficiency at 60 at.% Re) [7] [8]. The codeposition mechanism involves induced co-deposition, where nickel acts as a catalytic reducing agent for ReO₄⁻ ions. This process facilitates Re reduction, which is thermodynamically unfavorable in isolation [3] [8].
Table 1: Electrolytic Bath Compositions and Resulting Ni-Re Coating Properties
| Bath Type | Composition | Re Content | Current Efficiency | Key Properties |
|---|---|---|---|---|
| Sulfamate | NiSO₄ (60 g·L⁻¹), NH₄ReO₄ (5 g·L⁻¹) | 37 wt.% | 90% | Corrosion resistance in 5% NaCl: 20h stability |
| Citrate-Pyrophosphate | KReO₄, Ni²⁺, citrate ions | 55–88 at.% | 20–40% | High HER activity; 50x ↑ hydrogen evolution rate |
| Acidic Citrate | NiSO₄, KReO₄, Na₃C₆H₅O₇ | 45–67 at.% | <40% | Nanocrystalline structure (grain size <50 nm) |
Microstructural analysis reveals that increasing Re content refines grain size to the nanocrystalline regime (<50 nm), directly improving microhardness but potentially increasing residual stresses due to hetero-epitaxial growth between alternating Ni-rich and Re-rich layers [3] [8]. Hydrodynamic conditions (e.g., agitation at 250 rpm) further influence deposit homogeneity and defect density [1]. Applications leverage these properties for hydrogen evolution reaction (HER) cathodes, where Re-rich coatings (55–88 at.%) exhibit exceptional electrocatalytic activity due to synergistic electronic effects between Ni (d⁸) and Re (d⁵) configurations [7].
Supported Ni-Re catalysts are synthesized via sequential impregnation and chemical reduction to achieve highly dispersed bimetallic sites on oxide carriers. A representative method involves impregnating γ-Al₂O₃ or SiO₂ supports with aqueous solutions of nickel nitrate (Ni(NO₃)₂) and ammonium perrhenate (NH₄ReO₄), followed by reduction using ethylene glycol, hydrazine, or hydrogen at 400–600°C [10]. The reduction kinetics critically depend on the Ni:Re molar ratio; Ni facilitates Re⁷⁺ reduction by acting as a nucleation site. Optimal compositions contain 3–10 wt.% Re and 10–30 wt.% Ni, generating acidic sites essential for amination and hydrogenation reactions [10].
Table 2: Composition-Performance Relationships in Ni-Re Catalysts for Amination
| Catalyst Composition | Support | Reduction Agent | Application | Activity Metric |
|---|---|---|---|---|
| 10% Ni-3% Re | Al₂O₃ | H₂ (500°C) | Ethylenediamine synthesis | 85% selectivity at 80% conversion |
| 15% Ni-5% Re | SiO₂ | Ethylene glycol | Ethanolamine production | 75% yield; minimal heavy byproducts |
| 8% Ni-10% Re | TiO₂-Al₂O₃ | Hydrazine hydrate | Piperazine derivatization | 92% conversion (180°C, 20 MPa H₂) |
During ethylenediamine synthesis from ethanolamine and ammonia, Ni-Re/Al₂O₃ (10% Ni-3% Re) achieves 85% selectivity at 180°C and 20 MPa H₂, outperforming monometallic Ni catalysts by suppressing undesirable side products like polyamines [10]. The synergy arises from Re modulating Ni’s electron density, enhancing ammonia dissociation and alkylamine adsorption. Extended X-ray absorption fine structure (EXAFS) analyses confirm Ni-Re intermetallic bonding in reduced catalysts, which stabilizes active sites against sintering during exothermic reactions [10].
Directional solidification under high thermal gradients (≥100 K/cm) enables the production of Ni-Re superalloys for turbine blades, where Re partitioning controls γ/γ′ phase stability and creep resistance. Generational evolution shows increasing Re additions: 1st gen (0% Re), 2nd gen (3 wt.%), 3rd gen (6 wt.%), and beyond with Ru additions to suppress topologically close-packed (TCP) phases [5] [9]. Advanced techniques like Bridgeman solidification with liquid metal cooling (LMC) reduce dendrite arm spacing and microsegregation. Magnetic-field-assisted processing (0.5 T static field) further enhances compositional homogeneity, increasing creep life by 2.7–5.1× at 980°C/180 MPa compared to conventional methods [5].
The "Re effect" manifests primarily through segregation to lattice defects during creep. Atom probe tomography (APT) of crept ERBO/1 superalloys (3 wt.% Re) reveals Re enrichment at partial dislocations and stacking faults within γ′ precipitates. This imposes a drag force on dislocation glide, reducing minimum creep rates by >50% [9]. Phase-field modeling corroborates that Re diffusion to γ/γ′ interfaces decreases misfit strains, delaying rafting and crack initiation. However, excessive Re (>6 wt.%) promotes brittle σ-phase formation, necessitating balancing with Ru additions [5] [9].
Table 3: Generational Development of Ni-Based Superalloys with Rhenium
| Generation | Re Content (wt.%) | Ru Content (wt.%) | Creep Life (h) | Key Microstructural Feature |
|---|---|---|---|---|
| 1st | 0 | 0 | 250 | Coarse γ′ (~500 nm); TCP phases absent |
| 2nd | 3 | 0 | 530 | Re-drag at dislocations; finer γ′ (300 nm) |
| 3rd | 6 | 0 | >800 | TCP risk; requires precise cooling control |
| 4th | 6.4 | 5.0 | >1000 | Ru suppresses TCP; nanoscale γ/γ′ misfit |
Powder metallurgy routes address Re’s high melting point (3186°C) and intrinsic brittleness through near-net-shape forming. The process entails blending elemental Ni and Re powders or pre-alloyed compounds, followed by cold isostatic pressing (CIP) at 200–250 MPa and sintering in H₂ or vacuum atmospheres [6]. Sintering profiles involve ramping to 1470–1670 K for binder removal, then to 2970 K for diffusion bonding, achieving densities of 95–98%. Subsequent hot isostatic pressing (HIP) at >99% theoretical density eliminates residual porosity [6].
Rhenium’s lack of carbide formation and high carbon solubility enable unique Ni-Re matrix composites. Incorporating refractory carbides (e.g., TaC, WC) via mechanical alloying yields dispersion-strengthened materials with applications in rocket thrust chambers and thermionic converters. For combustion chambers, CIP near-net shaping reduces machining costs by 50% and material waste by 70% compared to traditional fabrication [6]. The microstructure exhibits interlocking Re grains (2–5 μm) surrounding Ni-rich zones, providing synergistic creep resistance (σₜ₀₀₋c=120 MPa) and thermal conductivity (>80 W/m·K) up to 2000°C [6].
Table 4: Processing Parameters and Properties of PM-Processed Ni-Re Components
| Processing Stage | Parameters | Density Achieved | Key Outcome |
|---|---|---|---|
| Cold Isostatic Pressing | 200–250 MPa; elastomeric molds | 60–70% theoretical | Near-net shape; 70% material savings |
| Intermediate Sintering | 1470–1670 K, H₂, 30 min | 80–90% theoretical | Handling strength >100 MPa |
| Final Sintering | 2970 K, vacuum/H₂, 1–2 h | 95–98% theoretical | Coarse grain formation; closed porosity |
| Hot Isostatic Pressing | 150 MPa, 2270 K, Ar, 3 h | 99.9% theoretical | Pore elimination; recrystallized microstructure |
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